3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves the reaction of 1-phenylethylamine with bromine and triazole derivatives under controlled conditions. One common method involves the bromination of 1-phenylethylamine followed by cyclization with triazole precursors. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, modulating their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-bromo-1-(2-methylphenyl)-1H-1,2,4-triazole: Substituted with a methyl group on the phenyl ring, altering its steric and electronic characteristics.
Uniqueness
3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The combination of the triazole ring and the phenylethyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-1-(2-phenylethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUXHHYWIJPKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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